molecular formula C22H23BrN2O3 B11536076 Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate

Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate

Cat. No.: B11536076
M. Wt: 443.3 g/mol
InChI Key: XFOPEBUINNITTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This particular compound features a pyrazino[1,2-a]indole core, which is a fused heterocyclic system, and is substituted with various functional groups, including benzyl, bromo, and methoxy groups.

Preparation Methods

The synthesis of ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE typically involves multi-step organic reactions. . The specific functional groups are then introduced via substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

ethyl 2-benzyl-7-bromo-8-methoxy-3,4-dihydro-1H-pyrazino[1,2-a]indole-10-carboxylate

InChI

InChI=1S/C22H23BrN2O3/c1-3-28-22(26)21-16-11-20(27-2)17(23)12-18(16)25-10-9-24(14-19(21)25)13-15-7-5-4-6-8-15/h4-8,11-12H,3,9-10,13-14H2,1-2H3

InChI Key

XFOPEBUINNITTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCN2C3=CC(=C(C=C31)OC)Br)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.